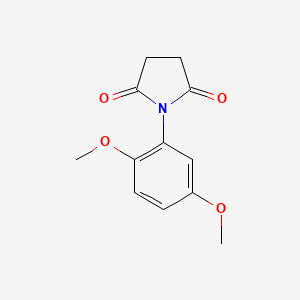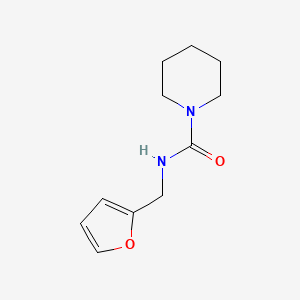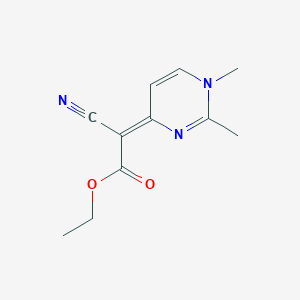
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione, also known as 2C-D, is a synthetic psychoactive substance that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in 1970 by Alexander Shulgin, a renowned American pharmacologist and chemist. 2C-D has been used in scientific research to investigate its potential therapeutic applications, biochemical and physiological effects, and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate these receptors to a certain extent, but not as much as a full agonist such as LSD or psilocybin. It also has some affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione are similar to other psychedelic substances. It can cause alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It can also cause physical effects such as dilated pupils, increased heart rate, and changes in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments is that it has a relatively low toxicity compared to other psychedelic substances. This means that it can be used in higher doses without causing harm to test subjects. However, one limitation is that it is not as well-studied as other substances, so its effects and potential risks may not be fully understood.
Orientations Futures
There are several potential future directions for research on 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications, particularly for depression, anxiety, and PTSD. Another area of interest is its potential as a tool for studying serotonin receptors and their role in regulating mood and behavior. Additionally, further research could be done on the safety and potential risks of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 2,5-dimethoxybenzaldehyde with glycine, followed by decarboxylation and cyclization to form the final product. The process requires specialized laboratory equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that it has a high affinity for serotonin receptors, which are involved in regulating mood, cognition, and behavior. It has been suggested that 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNNRSSNZGGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)



![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)

![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)

